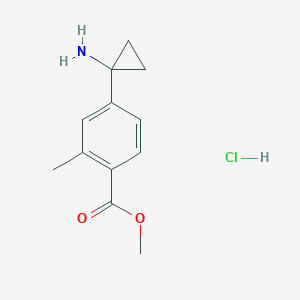

Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate hydrochloride is a synthetic organic compound with the chemical formula C₁₁H₁₄ClNO₂ . It appears as a colorless, crystalline solid that is soluble in most organic solvents . This compound is utilized in various scientific applications due to its unique properties.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Characterization

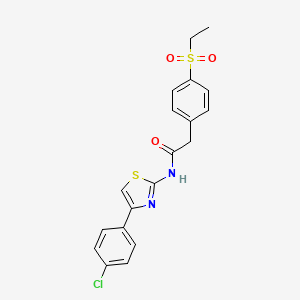

- Research has focused on synthesizing various compounds related to Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate; hydrochloride and analyzing their structural and chemical properties. For instance, the synthesis of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea involved the reaction of 4-methylbenzoyl chloride with potassium thiocyanate followed by treatment with sulfanilamide, showcasing a method to create related compounds with specific functionalities (Saeed, Mumtaz, & Flörke, 2010).

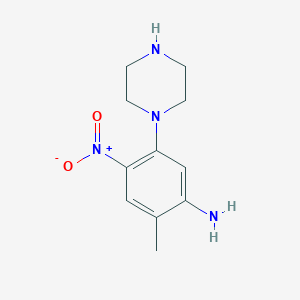

Potential Biological Applications

- Some studies investigate the biological activities of compounds structurally similar to Methyl 4-(1-aminocyclopropyl)-2-methylbenzoate; hydrochloride, highlighting their potential in medicinal chemistry. For example, the anti-inflammatory activity of newly synthesized compounds related to this chemical structure was explored, demonstrating significant potential for use in pharmaceuticals (Osarodion, 2020).

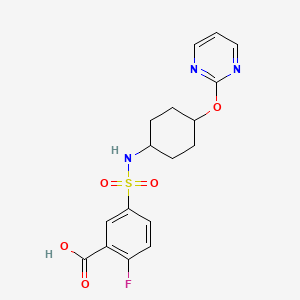

Chemical Reactivity and Applications

- Another area of research examines the reactivity of similar compounds in various chemical reactions, such as the copper-mediated oxygenation of methyl 4-hydroxybenzoate. This study mimics the activity of the copper enzyme tyrosinase, indicating the compound's relevance in biochemical processes and its potential application in synthetic biochemistry (Casella et al., 1996).

Environmental and Health Impact

- Investigations into the effects of structurally related compounds on health and the environment, such as the study on parabens (which share a benzoate structure), shed light on the need to understand the broader implications of these chemicals. The study highlights the potential endocrine-disrupting effects of parabens and suggests further research into similar compounds' ecological and health risks (Haman et al., 2015).

Propiedades

IUPAC Name |

methyl 4-(1-aminocyclopropyl)-2-methylbenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-8-7-9(12(13)5-6-12)3-4-10(8)11(14)15-2;/h3-4,7H,5-6,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXJEIUYZHSXMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(CC2)N)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-Methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2970650.png)

![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2970652.png)

![N-(2,3-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2970656.png)

![8-((2,5-Difluorophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2970658.png)

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2970662.png)

![3-[(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)methyl]-1H-indole](/img/structure/B2970668.png)

![Benzyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2970669.png)

![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2970670.png)